Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate
CAS No.: 51806-19-0
Cat. No.: VC17264517
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51806-19-0 |
|---|---|
| Molecular Formula | C14H21NO3 |
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | ethyl 2,4,4,7-tetramethyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazine-8-carboxylate |
| Standard InChI | InChI=1S/C14H21NO3/c1-6-17-13(16)11-9(2)8-15-12(11)18-10(3)7-14(15,4)5/h8,10H,6-7H2,1-5H3 |
| Standard InChI Key | FGWVUXSLXKGBBW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2N(C=C1C)C(CC(O2)C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a 1,3-oxazine ring (a six-membered ring containing one oxygen and one nitrogen atom). The ethyl carboxylate group at position 8 and tetramethyl substituents at positions 2, 4, 4, and 7 introduce steric bulk and modulate electronic effects .
Key structural attributes include:
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Pyrrole-Oxazine Fusion: The [2,1-b] fusion links the pyrrole’s C2 to the oxazine’s C1, creating a planar bicyclic core with partial aromaticity .
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Substituent Effects: Methyl groups enhance lipophilicity, while the ethyl carboxylate provides a handle for further functionalization.
Table 1: Structural Comparison of Related Heterocycles
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure:
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¹H NMR: Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.1–2.3 ppm (methyl groups), and δ 4.1–4.3 ppm (ethyl CH₂) align with substituent environments.
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¹³C NMR: Carboxylate carbonyl at ~170 ppm and aromatic carbons between 100–150 ppm .
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IR: Stretching vibrations at 1720 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) .
Synthetic Methodologies
[3+3]-Annulation Strategy
The primary synthesis involves rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates in tetrahydrofuran (THF) at room temperature. This method achieves:
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Diastereoselectivity: >80% de due to steric control from the tetramethyl groups.
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Yield: 65–75% under optimized conditions.
Mechanistic Insights:
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Rhodium(II) activates the diazoacetate, generating a metallocarbene.
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Nitronate attacks the carbene, forming a zwitterionic intermediate.
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Cyclization and rearomatization yield the bicyclic product .
Cloke–Wilson-Type Annulation
Alternative routes employ Cloke–Wilson ring expansion of cyclopropyl carbonyls with hydroxylamine salts . While less common for this specific compound, the method is effective for analogous dihydro-1,2-oxazines:
Applications in Medicinal Chemistry
Biological Activity Screening
Though direct pharmacological data for this compound is limited, structural analogs exhibit:
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Anticancer Potential: -Oxazine derivatives show inhibitory activity against breast cancer cell lines (IC₅₀: 5–20 µM) .
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Antimicrobial Properties: Pyrrolo-oxazines disrupt bacterial cell membranes (MIC: 2–8 µg/mL).
Table 2: Bioactivity of Selected Oxazine Derivatives
Drug Design Considerations
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Lipophilicity: LogP ≈ 2.1 (calculated) suggests moderate blood-brain barrier permeability.
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Metabolic Stability: Ethyl ester prodrugs enhance oral bioavailability by resisting first-pass hydrolysis.
Comparative Analysis of Related Compounds
Ethyl 2,4,4-Trimethyl-7-Phenyl Derivative
Introducing a phenyl group at C7 increases molecular weight (273.33 g/mol) and π-stacking capacity, enhancing binding to aromatic enzyme pockets.
Pyrrolo[2,1-b] Oxazole
The simpler analog (C₆H₅NO) lacks the oxazine ring’s conformational flexibility, reducing its utility in drug discovery .
Recent Advances in Catalysis
Nano-Catalyzed Synthesis
Ferrierite-based magnetic nanocatalysts (M-FER/TEPA/SO₃H) enable green synthesis of -oxazines in water :
Advantages Over Traditional Methods:
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